2-bromo-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)benzamide 2-bromo-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1001079
InChI: InChI=1S/C20H23BrN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)22-20(24)18-9-5-6-10-19(18)21/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,22,24)
SMILES: CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Molecular Formula: C20H23BrN2O3S
Molecular Weight: 451.4 g/mol

2-bromo-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)benzamide

CAS No.:

Cat. No.: VC1001079

Molecular Formula: C20H23BrN2O3S

Molecular Weight: 451.4 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)benzamide -

Specification

Molecular Formula C20H23BrN2O3S
Molecular Weight 451.4 g/mol
IUPAC Name 2-bromo-N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]benzamide
Standard InChI InChI=1S/C20H23BrN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)22-20(24)18-9-5-6-10-19(18)21/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,22,24)
Standard InChI Key DOYAKPRUOBQWAK-UHFFFAOYSA-N
SMILES CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Canonical SMILES CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator